(+)-Mefloquine

描述

属性

CAS 编号 |

51688-68-7 |

|---|---|

分子式 |

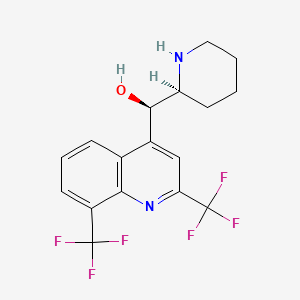

C17H16F6N2O |

分子量 |

378.31 g/mol |

IUPAC 名称 |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1 |

InChI 键 |

XEEQGYMUWCZPDN-SWLSCSKDSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

手性 SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

规范 SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

密度 |

Crystal density: 1.432 g/cu cm |

熔点 |

174-176 °C |

其他CAS编号 |

51688-68-7 53230-10-7 |

Pictograms |

Irritant |

保质期 |

Stable under recommended storage conditions. /Mefloquine hydrochloride/ |

溶解度 |

In water, 6.212 mg/L at 25 °C (est) |

同义词 |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

蒸汽压力 |

3.74X10-9 mm Hg at 25 °C (est) |

产品来源 |

United States |

准备方法

Hydrogenation and Initial Purification

The synthesis begins with the hydrogenation of 2-pyridyl-2,8-bis(trifluoromethyl)-4-quinolyl ketone, producing a racemic mixture of erythro and threo diastereomers. The crude product is treated with aqueous methanol (50–80% v/v) at ambient or near-0°C temperatures, selectively precipitating the erythro isomer while retaining the threo form in solution. This step achieves an 82.1–85.6% yield of erythro-mefloquine hydrochloride, effectively eliminating threo contaminants.

Recrystallization for Enhanced Purity

Further purification involves recrystallization from ethanol-acetone mixtures. A suspension of crude erythro-mefloquine hydrochloride in absolute ethanol and acetone (1:5.7 ratio) is refluxed, cooled to 0°C, and stirred for 4 hours to precipitate high-purity crystals. This process recovers 90.7–94.7% of the input material, yielding 136–142 kg of purified product from 150 kg of crude hydrochloride.

Enantiomeric Resolution via Acid-Base Crystallization

A complementary method for obtaining this compound involves resolving the racemic erythro mixture through selective crystallization. This approach, detailed in a Chinese patent, exploits differential solubility between enantiomers in ethanol-diethyl ether systems.

Free Base Generation and Acidification

The racemic erythro-mefloquine free base is dissolved in ethanol (5 mL/g), and concentrated hydrochloric acid is added to protonate the piperidine nitrogen, forming the hydrochloride salt. The solution is concentrated under reduced pressure, and diethyl ether is introduced to precipitate the enantiomerically enriched solid.

Comparative Analysis of Preparation Methods

The table below synthesizes critical parameters of the three principal methods for preparing this compound:

Strategic Considerations

-

Asymmetric Synthesis : Ideal for academic and small-scale applications due to its direct enantiocontrol but may face challenges in catalyst recovery and cost-efficiency.

-

Diastereomeric Resolution : Dominates industrial production owing to high yields and simplicity, though it requires additional steps for enantiomeric separation.

-

Crystallization Resolution : Complements racemic synthesis by providing an economical route to enantiopure material, albeit with potential variability in ee .

化学反应分析

Types of Reactions

(+)-Mefloquine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation techniques to produce reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline compounds.

科学研究应用

Antibiotic Adjuvant

Recent studies have demonstrated that (+)-mefloquine can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. It exhibits synergistic effects when combined with several antibiotic classes, including:

- Colistin

- Beta-lactams

- Quinolones

- Linezolid

The mechanisms underlying these effects include the inhibition of antibiotic efflux, disruption of bacterial cell membrane integrity, and interference with biofilm formation . This repurposing of mefloquine could play a crucial role in addressing the growing threat of antimicrobial resistance.

Case Study: Mefloquine in Cancer Treatment

Research has indicated that this compound possesses anticancer properties. A study focusing on prostate cancer revealed that mefloquine induced cell death in cancer cells and showed potential for use in combination with traditional chemotherapy agents . The study highlights the need for further clinical trials to explore its efficacy and safety in cancer therapy.

Treatment of Progressive Multifocal Leukoencephalopathy

This compound has shown promise in treating progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease caused by the JC virus. In vitro studies demonstrated that mefloquine inhibited viral replication without blocking viral entry into cells. This suggests a potential therapeutic role for mefloquine in managing PML, particularly given the lack of effective treatments currently available .

COVID-19 Research

Emerging research indicates that this compound may have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. A study found that mefloquine reduced viral RNA levels when administered during the viral entry phase. Furthermore, it exhibited synergistic effects when combined with Nelfinavir, enhancing its antiviral activity without cytotoxicity to human lung cells . These findings warrant further investigation into mefloquine's potential as a treatment option for COVID-19.

Safety and Adverse Effects

Despite its therapeutic potential, this compound is associated with neuropsychiatric side effects. Reports have documented symptoms such as anxiety, depression, and visual disturbances following its use . A comprehensive review indicated that while adverse events occur, their incidence is comparable to other antimalarials used for prophylaxis .

Summary Table: Applications of this compound

作用机制

The mechanism of action of (+)-Mefloquine involves:

Inhibition of heme polymerase: The compound interferes with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.

Disruption of cellular processes: It affects the parasite’s cellular processes by interacting with its DNA and inhibiting protein synthesis.

Molecular targets: The primary targets include heme polymerase and various enzymes involved in DNA replication and protein synthesis.

相似化合物的比较

Mechanism of Action

Unique to mefloquine, however, is its potent inhibition of Ca²⁺-ATPase in skeletal muscle microsomes (Ki = 53 µM), which disrupts calcium homeostasis and may contribute to neuromuscular side effects .

Pharmacokinetics

(+)-Mefloquine exhibits a prolonged elimination half-life (~18.1 days) due to slow systemic clearance, with peak plasma concentrations achieved 17 hours post-administration . Its pharmacokinetic profile is consistent across adults and children, supporting its use in pediatric prophylaxis and treatment .

Structural and Functional Comparison with Similar Compounds

Quinine

Structural Similarities: Both are aryl amino alcohols with a quinoline core. Key Differences:

Efficacy :

Chloroquine

Structural Similarities: Both are 4-aminoquinolines. Key Differences:

Mechanism :

Efficacy :

- Chloroquine is ineffective against most P. falciparum due to widespread resistance .

- Mefloquine retains activity in chloroquine-resistant regions .

Pharmacokinetic and Pharmacodynamic Comparison

Pediatric Use

This compound demonstrates predictable efficacy in children, with data from >6,000 pediatric cases supporting its use in prophylaxis (62.5 mg weekly for 10–20 kg children) and treatment . In contrast, quinine’s bitter taste and frequent dosing limit compliance in pediatric populations .

Resistance Patterns

生物活性

Mefloquine, a synthetic antimalarial agent, has garnered attention not only for its primary use in treating malaria but also for its diverse biological activities against various pathogens and its potential neuropsychiatric effects. This article explores the biological activity of (+)-Mefloquine, focusing on its antimicrobial properties, antiviral effects, and associated case studies highlighting its neuropsychiatric implications.

Antimicrobial Activity

Mefloquine exhibits significant antimicrobial properties, particularly against gram-positive bacteria. A study demonstrated that mefloquine was bactericidal against strains such as Staphylococcus aureus and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 μg/mL and a minimum bactericidal concentration (MBC) ranging from 16 to 32 μg/mL. However, these concentrations are not achievable in human serum, limiting its clinical application in bacterial infections .

Table 1: Antimicrobial Efficacy of Mefloquine

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 16-32 |

| Enterococcus faecalis | 16 | 16-32 |

| Streptococcus pneumoniae | Not specified | Not specified |

Antiviral Activity

Recent research has identified mefloquine's potential as an antiviral agent. Notably, it demonstrated higher anti-SARS-CoV-2 activity compared to hydroxychloroquine, with an IC50 of 1.28 μM and IC90 of 2.31 μM in cellular assays. Mefloquine inhibited the viral entry process post-attachment, suggesting it could be a viable candidate for COVID-19 treatment . Additionally, mefloquine showed activity against the monkeypox virus (MPXV), with IC50 values ranging from 0.51 to 5.2 μM .

Mefloquine in Malaria Treatment

In a phase II clinical trial involving patients with uncomplicated falciparum malaria, mefloquine was administered at doses of 500 mg, 750 mg, and 1000 mg. The cure rates were impressive: 100% for the highest dose, followed by 92.5% and 95% for the lower doses over a follow-up period of 63 days. Side effects were generally mild and transient .

Neuropsychiatric Effects

Despite its therapeutic benefits, mefloquine is associated with notable neuropsychiatric side effects. A review of cases indicated persistent neurocognitive symptoms following exposure to mefloquine in veterans, including deficits in verbal learning and processing speed . Another case highlighted severe reactions such as psychotic hallucinations and depression following prophylactic use in military personnel . These findings emphasize the need for careful monitoring of patients receiving mefloquine.

Summary of Research Findings

The diverse biological activities of this compound underscore its potential beyond antimalarial applications:

- Antimicrobial : Effective against select gram-positive bacteria but limited clinical applicability due to serum concentration issues.

- Antiviral : Promising activity against SARS-CoV-2 and MPXV.

- Neuropsychiatric Risks : Significant adverse effects warrant caution in prescribing.

常见问题

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating hypotheses about this compound’s role in combination therapies?

- Methodological Answer : Apply PICO to define Population (e.g., pediatric malaria), Intervention this compound + artesunate, Comparator (artemether-lumefantrine), and Outcomes (parasite clearance time). Use FINER criteria to assess Feasibility (sample size), Novelty (synergistic mechanisms), and Relevance (WHO treatment guidelines) .

Data Presentation and Ethical Compliance

Q. What are best practices for presenting enantiomer-specific metabolic data in this compound studies?

- Methodological Answer : Use tables with footnotes explaining chiral column specifications (e.g., Chiralpak AD-H). Include chromatograms in supplementary materials. Disclose limit of quantification (LOQ) and inter-day precision metrics. Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for compound characterization .

Q. How should researchers address ethical challenges in studying this compound in pregnant populations, given historical safety controversies?

- Methodological Answer : Design trials under DSMB oversight with strict inclusion criteria (e.g., second/third trimester). Use meta-analytic evidence (e.g., Cochrane reviews) to justify risk-benefit ratios. Ensure informed consent processes detail FDA pregnancy category revisions and regional resistance patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。